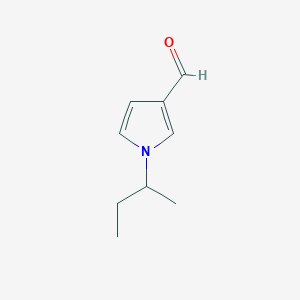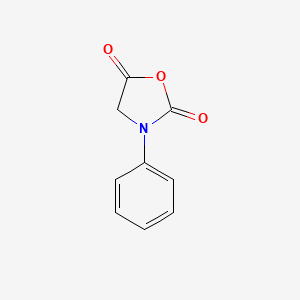
3-Phenyl-1,3-oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyloxazolidine-2,5-dione is a heterocyclic organic compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-phenyloxazolidine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of N-phenylglycine with carbon dioxide under high-pressure conditions. Another method includes the reaction of phenyl isocyanate with glycine, followed by cyclization to form the oxazolidine ring.
Industrial Production Methods
In industrial settings, the production of 3-phenyloxazolidine-2,5-dione often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions typically include elevated temperatures and pressures, along with the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional functional groups.
Substitution: Substituted oxazolidinones with diverse functional groups, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
3-phenyloxazolidine-2,5-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a precursor for developing new drugs, particularly antibiotics and anti-inflammatory agents.
Industry: Utilized in the production of polymers and materials with specific mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of 3-phenyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-phenylimidazolidine-2,4-dione
- 3-phenyl-4-imino-oxazolidine-2-one
- N-phenylcarbamates
Uniqueness
3-phenyloxazolidine-2,5-dione is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher stability under various conditions.
Propriétés
Numéro CAS |
490-56-2 |
|---|---|
Formule moléculaire |
C9H7NO3 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
3-phenyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H7NO3/c11-8-6-10(9(12)13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
NXNDWNOMLJUXLT-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)OC(=O)N1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



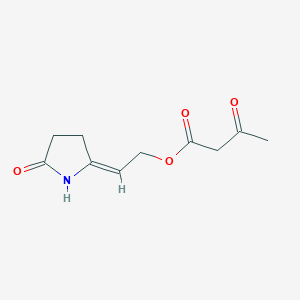
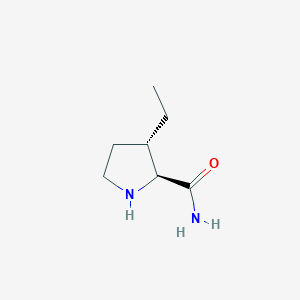
![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
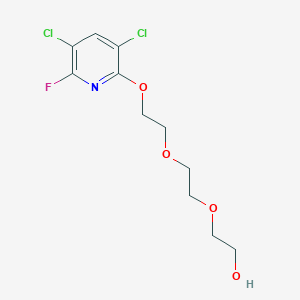
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
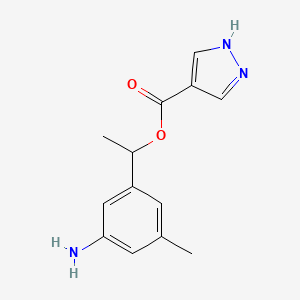
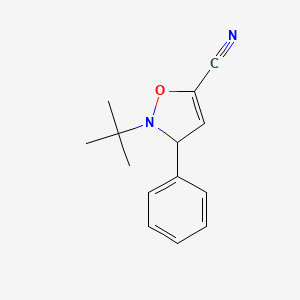
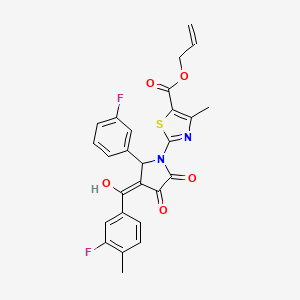


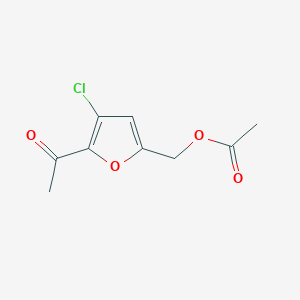
![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)
